molecular formula C24H18ClN3O B2733257 1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-17-1

1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2733257
CAS No.: 901246-17-1
M. Wt: 399.88
InChI Key: WJQBTPBZUHKYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure comprises a pyrazolo[4,3-c]quinoline core substituted with a 3-chlorophenyl group at position 1, a methoxy group at position 8, and a 4-methylphenyl group at position 3 (Figure 1). This scaffold is of significant pharmaceutical interest due to its structural similarity to bioactive quinoline derivatives, which often exhibit anti-inflammatory, anticancer, and antimicrobial properties . The methoxy and halogen substituents are hypothesized to enhance metabolic stability and target binding affinity, while the methylphenyl group may influence lipophilicity and solubility .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-6-8-16(9-7-15)23-21-14-26-22-11-10-19(29-2)13-20(22)24(21)28(27-23)18-5-3-4-17(25)12-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBTPBZUHKYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound typically involves multiple steps, including the cyclization of appropriate precursors. A common method includes the reaction of 1-(3-chlorophenyl)piperazine with a suitable methoxy-substituted quinoline derivative under reflux conditions. The yield and purity are often assessed through techniques such as NMR spectroscopy and chromatography.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer types, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)4.8Inhibition of PI3K/Akt signaling pathway

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies conducted on RAW 264.7 macrophage cells revealed that it significantly inhibits nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Activity

TreatmentNO Production Inhibition (%)IC50 (µM)
Compound7512.5
Positive Control8010.0

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.5

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Cell Signaling Pathways : The compound modulates key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
  • Enzyme Inhibition : It inhibits enzymes like COX-2 and iNOS, leading to reduced inflammatory responses.
  • DNA Interaction : Some studies suggest that it may interact with DNA or RNA targets, disrupting essential cellular processes in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to significant apoptosis, with a noted increase in caspase-3 activity.
  • Inflammatory Disease Model : In an animal model of inflammation induced by LPS, administration of the compound resulted in reduced edema and inflammation markers.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound, suggesting its potential as a therapeutic agent against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below, the target compound is compared to structurally related analogs (Table 1).

Table 1. Key Structural and Pharmacological Features of Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents (Positions) Key Pharmacological Data Physicochemical Properties References
Target Compound: 1-(3-ClPh)-8-OMe-3-(4-MePh) 1: 3-ClPh; 3: 4-MePh; 8: OMe Not reported (inferred from analogs) MW: ~430 g/mol; LogP: ~5.2 (predicted)
3-Amino-4-(4-OHPhNH)-1H-pyrazoloquinoline (2i) 3: NH₂; 4: 4-OHPhNH IC₅₀: 0.12 µM (NO inhibition) MW: 320.3 g/mol; LogP: 2.8
4-(3-Amino-1H-pyrazoloquinolin-4-yl)benzoic acid (2m) 3: NH₂; 4: 4-COOHPhNH IC₅₀: 0.15 µM (NO inhibition) MW: 348.3 g/mol; LogP: 2.1
1-(4-ClPh)-8-F-3-(3-OMePh)-1H-pyrazoloquinoline 1: 4-ClPh; 3: 3-OMePh; 8: F Not reported MW: 403.8 g/mol; LogP: 4.9
1-(3-ClPh)-6-OMe-3-(4-NO₂Ph)-1H-pyrazoloquinoline 1: 3-ClPh; 3: 4-NO₂Ph; 6: OMe Not reported MW: 430.9 g/mol; LogP: 5.6

Structural Analogues and Substituent Effects

  • Halogen vs. Hydroxyl Groups: The 3-chlorophenyl group in the target compound likely improves metabolic stability compared to hydroxylated analogs like 2i (4-hydroxyphenylamino substituent), which showed potent NO inhibition (IC₅₀: 0.12 µM) but may suffer from rapid Phase II metabolism .
  • Methoxy Positioning: The 8-methoxy group in the target compound differs from the 6-methoxy substituent in ’s analog. Positional isomerism of methoxy groups can alter electronic effects and binding to targets like iNOS or COX-2 .
  • Aromatic vs. Polar Substituents : The 4-methylphenyl group in the target compound enhances lipophilicity (predicted LogP ~5.2) compared to the polar carboxylic acid in 2m (LogP: 2.1), which may limit blood-brain barrier permeability but improve aqueous solubility .

Pharmacological Activity

  • Anti-Inflammatory Potential: Derivatives with electron-withdrawing groups (e.g., nitro in ) or amino groups (e.g., 2i and 2m) exhibit stronger NO inhibition than alkyl-substituted analogs. The target compound’s 3-chlorophenyl and methylphenyl groups may favor hydrophobic interactions with iNOS, but its lack of an amino group could reduce potency relative to 2i and 2m .
  • QSAR Insights: Quantitative structure-activity relationship (QSAR) studies indicate that para-substituted aromatic groups (e.g., 4-hydroxyphenyl in 2i) optimize steric and electronic complementarity with iNOS’s active site. The target compound’s meta-chlorophenyl and para-methylphenyl substituents may deviate from this ideal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.